3-(Isopropylthio)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Isopropylthio)phenylboronic acid is a derivative of phenylboronic acid, which is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . Phenylboronic acid is a white powder and is commonly used in organic synthesis . Boronic acids are mild Lewis acids which are generally stable and easy to handle .

Synthesis Analysis

Phenylboronic acid, a similar compound, is synthesized using phenylmagnesium bromide and trimethyl borate to form the ester PhB (OMe)2, which is then hydrolyzed to the product . Other routes to phenylboronic acid involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .Molecular Structure Analysis

The molecular formula for 4-(Isopropylthio)phenylboronic acid, a similar compound, is C9H13BO2S . The boron atom in phenylboronic acid is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

Phenylboronic acid and its derivatives are commonly used as building blocks in synthetic organic chemistry, most often in the Suzuki coupling reaction, in which a boronic acid reacts with an organic halide to form a carbon–carbon bond .Physical And Chemical Properties Analysis

Phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This planar compound has idealized C2V molecular symmetry . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Cross-Coupling Reactions

3-(Isopropylthio)phenylboronic acid: is a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a cornerstone in organic chemistry for forming carbon-carbon bonds. The boronic acid acts as a nucleophilic partner, transferring its organic group to a metal catalyst, typically palladium, which then forms a new bond with an electrophilic organic fragment. This method is particularly noted for its mild conditions and tolerance of various functional groups, making it a versatile tool for synthesizing complex organic molecules.

Sensing Applications

Boronic acids, including 3-(Isopropylthio)phenylboronic acid , have been utilized in sensing applications due to their ability to form reversible covalent complexes with diols and other Lewis bases . This property allows them to be used in the detection of sugars and other biological molecules, which can be critical in medical diagnostics and environmental monitoring.

Biological Labelling and Protein Manipulation

The interaction of boronic acids with diols is also exploited in biological labelling and protein manipulation . 3-(Isopropylthio)phenylboronic acid can be used to modify proteins or to label cells, providing a means to track biological processes or to isolate specific proteins or cell types.

Development of Therapeutics

Boronic acids are increasingly being recognized for their potential in therapeutic development. Their ability to interact with various biological molecules can be harnessed to create new drugs or to modify existing ones to improve their efficacy or reduce side effects .

Separation Technologies

In the field of separation technologies, 3-(Isopropylthio)phenylboronic acid can be used to create materials that selectively bind certain molecules . This is particularly useful in the purification of compounds or in the selective capture of biomolecules for analysis.

Controlled Release Systems

The reversible binding of boronic acids to diols has been used to develop controlled release systems . For instance, polymers incorporating 3-(Isopropylthio)phenylboronic acid can be designed to respond to the presence of glucose, potentially leading to smart insulin delivery systems for diabetes management.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Boronic acids, including phenylboronic acid, are known to interact with cis-diol-containing molecules, which are common in many biological compounds .

Mode of Action

3-(Isopropylthio)phenylboronic acid, like other boronic acids, can form reversible covalent complexes with cis-diol-containing molecules. This interaction is pH-dependent, forming a covalent complex under high pH conditions and dissociating under acidic conditions . This property is utilized in the Suzuki-Miyaura coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Biochemical Pathways

The ability of boronic acids to form covalent complexes with cis-diol-containing molecules suggests that they could potentially interact with a wide range of biological molecules and affect various biochemical pathways .

Result of Action

The ability of boronic acids to form covalent complexes with cis-diol-containing molecules could potentially result in various molecular and cellular effects, depending on the specific molecules they interact with .

Action Environment

The action of 3-(Isopropylthio)phenylboronic acid, like other boronic acids, is influenced by pH. The formation of covalent complexes with cis-diol-containing molecules occurs under high pH conditions, while dissociation occurs under acidic conditions

Propiedades

IUPAC Name |

(3-propan-2-ylsulfanylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO2S/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7,11-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMJMLLQMVIAOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)SC(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

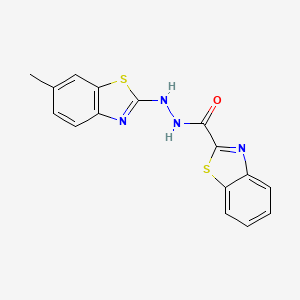

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2976947.png)

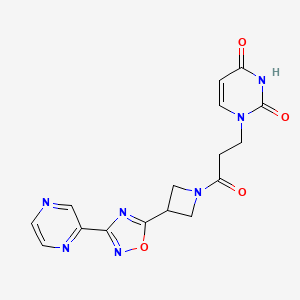

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-phenylbutane-1,4-dione](/img/structure/B2976955.png)

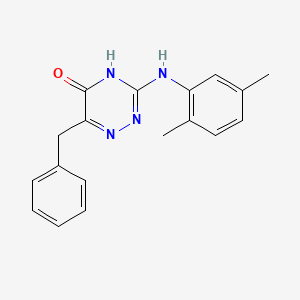

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-1-carboxamide](/img/structure/B2976961.png)